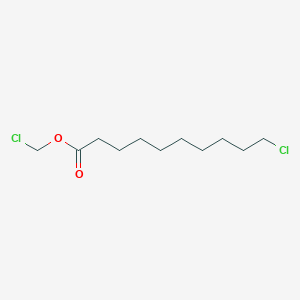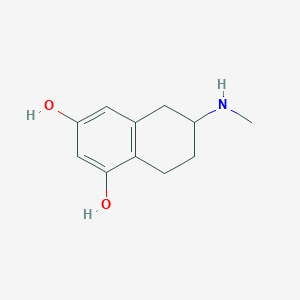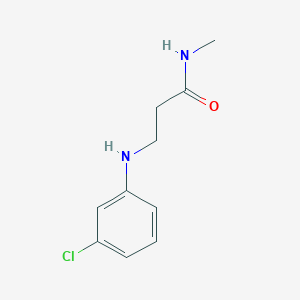![molecular formula C11H12O3 B14420273 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid CAS No. 80220-33-3](/img/structure/B14420273.png)
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid is a chemical compound known for its unique structure and properties It features an indane skeleton with a hydroxyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene with an oxidizing agent can yield the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted acetic acid derivatives .
Applications De Recherche Scientifique
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]propanoic acid
- 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoic acid
- 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]pentanoic acid
Uniqueness
Compared to similar compounds, 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid is unique due to its specific structural features and reactivity.
Propriétés
| 80220-33-3 | |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8,11,14H,5-6H2,(H,12,13)/t8-,11-/m0/s1 |
Clé InChI |
YGRMFAVGMGZPOI-KWQFWETISA-N |
SMILES isomérique |
C1[C@H]([C@@H](C2=CC=CC=C21)O)CC(=O)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
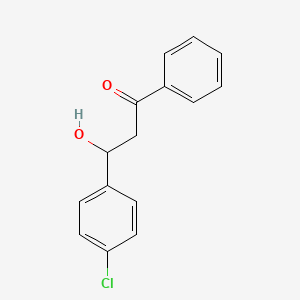

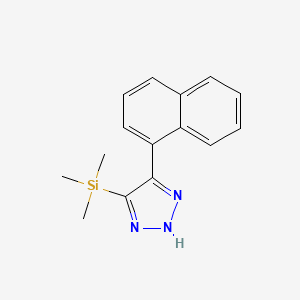
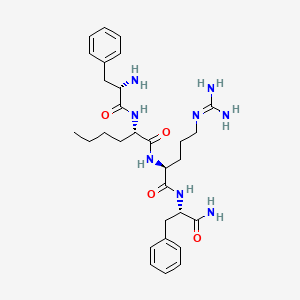


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
